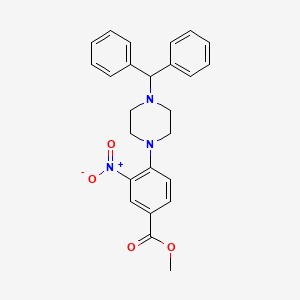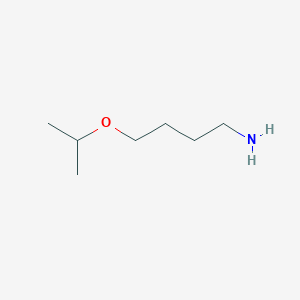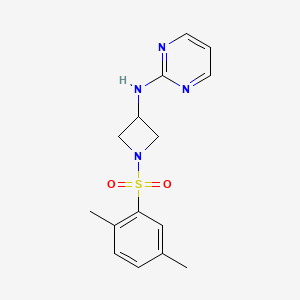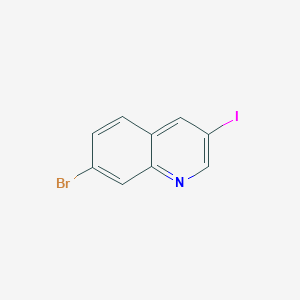
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide, also known as NBD-556, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological properties. NBD-556 has shown promising results in various research applications, including cancer treatment, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is not fully understood. However, studies have shown that N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX activity can lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase IX (CAIX), which can lead to a decrease in the pH of the tumor microenvironment. This can inhibit the growth and proliferation of cancer cells. N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Additionally, N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is its potential use in cancer treatment. Studies have shown that N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, there are also some limitations associated with the use of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Additionally, the synthesis of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is complex and requires multiple steps, which can make it difficult to produce in large quantities.
将来の方向性
There are several future directions that can be explored in the research of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide. One potential direction is to further investigate its mechanism of action. Understanding the mechanism of action can help researchers to develop more effective treatments for cancer and other diseases. Another potential direction is to explore the use of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide in combination with other drugs. Combination therapy has been shown to be effective in the treatment of many types of cancer. Finally, future research can focus on improving the synthesis of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide to make it more accessible for scientific research.
合成法
The synthesis of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide involves a multistep reaction that starts with the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride to form 4-chloro-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with benzenesulfonyl chloride to form N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)benzenesulfonamide). Finally, this compound is reacted with urea to form N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide.
科学的研究の応用
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. One of the major research applications of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is in cancer treatment. Studies have shown that N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
1-(benzenesulfonyl)-1-(4-chlorophenyl)-3-[(3-nitrophenyl)carbamoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O6S/c21-14-9-11-16(12-10-14)24(32(30,31)18-7-2-1-3-8-18)20(27)23-19(26)22-15-5-4-6-17(13-15)25(28)29/h1-13H,(H2,22,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTISQCRVQUVGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=O)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2479766.png)
![1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt](/img/structure/B2479767.png)
![tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2479768.png)


![ethyl 2-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2479772.png)
![tert-butyl (1S,4Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-4-ene-9-carboxylate](/img/structure/B2479773.png)

![N-(2-methoxybenzyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2479777.png)
![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)

![3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2479785.png)

